hMAO-B/MB-COMT-IN-1
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Overview
Description
hMAO-B/MB-COMT-IN-1 is a dual inhibitor of monoamine oxidase B (MAO-B) and catechol-O-methyltransferase (COMT). This compound has shown potential in protecting cells against oxidative damage and is being researched for its applications in neurodegenerative diseases such as Parkinson’s Disease .
Preparation Methods
The synthetic routes and reaction conditions for hMAO-B/MB-COMT-IN-1 involve several steps. The compound is typically synthesized through a series of chemical reactions that include the formation of key intermediates and their subsequent transformation into the final product. The industrial production methods are designed to ensure high purity and yield, often involving optimization of reaction conditions such as temperature, pressure, and solvent choice .
Chemical Reactions Analysis
hMAO-B/MB-COMT-IN-1 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
hMAO-B/MB-COMT-IN-1 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the inhibition of MAO-B and COMT enzymes. In biology, it is used to investigate the cellular mechanisms of oxidative damage and protection. In medicine, it is being researched for its potential therapeutic effects in neurodegenerative diseases such as Parkinson’s Disease. In industry, it is used in the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of hMAO-B/MB-COMT-IN-1 involves the inhibition of MAO-B and COMT enzymes. By inhibiting these enzymes, the compound reduces the breakdown of neurotransmitters such as dopamine, thereby increasing their levels in the brain. This helps protect neurons from oxidative damage and supports their function. The molecular targets and pathways involved include the MAO-B and COMT enzymes, as well as the signaling pathways that regulate oxidative stress and neuronal survival .
Comparison with Similar Compounds
hMAO-B/MB-COMT-IN-1 is unique in its dual inhibition of both MAO-B and COMT enzymes. Similar compounds include other MAO-B inhibitors such as selegiline and rasagiline, and COMT inhibitors such as entacapone and tolcapone. this compound stands out due to its ability to inhibit both enzymes simultaneously, providing a more comprehensive approach to protecting neurons and treating neurodegenerative diseases .
Properties
Molecular Formula |
C16H19NO3 |
---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
(2E,4E)-5-(3,4-dihydroxyphenyl)-1-piperidin-1-ylpenta-2,4-dien-1-one |
InChI |
InChI=1S/C16H19NO3/c18-14-9-8-13(12-15(14)19)6-2-3-7-16(20)17-10-4-1-5-11-17/h2-3,6-9,12,18-19H,1,4-5,10-11H2/b6-2+,7-3+ |
InChI Key |
ZSGNXVFMAMFAQY-YPCIICBESA-N |
Isomeric SMILES |
C1CCN(CC1)C(=O)/C=C/C=C/C2=CC(=C(C=C2)O)O |
Canonical SMILES |
C1CCN(CC1)C(=O)C=CC=CC2=CC(=C(C=C2)O)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.